Adenosine monophosphofluoridate

説明

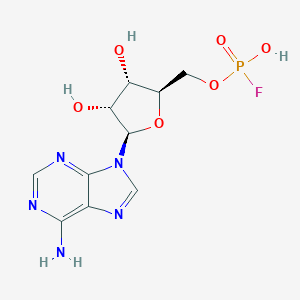

Adenosine monophosphofluoridate (AMP-F) is a fluorinated derivative of adenosine monophosphate (AMP), where a hydroxyl group in the phosphate moiety is replaced by fluorine. This substitution introduces unique chemical and biochemical properties, such as increased electronegativity and resistance to enzymatic hydrolysis, making it a compound of interest in medicinal chemistry and enzymology .

特性

CAS番号 |

19375-33-8 |

|---|---|

分子式 |

C10H13FN5O6P |

分子量 |

349.21 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |

InChI |

InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |

InChIキー |

PZWOGYWWDIXJIB-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |

同義語 |

adenosine monophosphofluoridate AMPF |

製品の起源 |

United States |

準備方法

合成経路と反応条件

L-アスパラギン酸ナトリウムは、L-アスパラギン酸を水酸化ナトリウムで中和することにより合成できます。この反応は通常、L-アスパラギン酸を水に溶解し、pHが中性になるまで水酸化ナトリウムを徐々に加えることから始まります。 次に溶液を蒸発させると、結晶形のL-アスパラギン酸ナトリウムが得られます .

工業生産方法

L-アスパラギン酸ナトリウムの工業生産には、多くの場合、発酵プロセスが使用されます。大腸菌などの微生物は、遺伝子操作によりL-アスパラギン酸を過剰に生産するように改変されており、その後、水酸化ナトリウムで中和されてL-アスパラギン酸ナトリウムが生成されます。 この方法は、大規模生産において効率的で費用対効果が高い方法です .

化学反応の分析

反応の種類

L-アスパラギン酸ナトリウムは、以下を含むさまざまな化学反応を起こします。

トランスアミノ化: これは、アミノ酸代謝に不可欠なトランスアミノ化反応においてアミン供与体として作用します.

脱炭酸: これは、脱炭酸を受けてβ-アラニンを生成できます.

一般的な試薬と条件

トランスアミノ化: アミノトランスフェラーゼ酵素とα-ケトグルタル酸をコ基質として必要とする。

脱炭酸: 通常、酸性条件下で脱炭酸酵素の存在下で起こる。

主な生成物

オキサロ酢酸: トランスアミノ化反応中に生成される。

β-アラニン: 脱炭酸によって生成される。

ペプチド: 縮合反応によって生じる.

科学研究への応用

L-アスパラギン酸ナトリウムは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Cardiovascular Applications

Adenosine monophosphofluoridate is primarily recognized for its role in cardiovascular research. It is utilized in pharmacologic stress testing for myocardial perfusion imaging, aiding in the assessment of coronary artery disease.

Case Study: Myocardial Infarction Treatment

In a clinical trial (AMISTAD 1), adenosine was administered to patients within six hours of myocardial infarction onset. Results indicated a reduction in infarct size, particularly in anterior infarctions, suggesting potential therapeutic benefits when used alongside thrombolysis .

| Study | Participants | Intervention | Outcome |

|---|---|---|---|

| AMISTAD 1 | 236 | Adenosine vs. placebo | Reduction in infarct size in anterior cases |

| AMISTAD 2 | 2118 | Adenosine with PCI | Improved blood flow and reduced mortality |

Neurological Applications

Research indicates that adenosine receptors play a significant role in central nervous system disorders such as Alzheimer's disease, depression, and epilepsy. Modifications of adenosine derivatives are being explored to enhance their therapeutic efficacy.

Case Study: Epilepsy Treatment

A study demonstrated that adenosine receptor modulation could reduce seizure frequency in animal models, highlighting its potential as a treatment for epilepsy .

| Condition | Mechanism | Outcome |

|---|---|---|

| Epilepsy | Modulation of adenosine receptors | Reduced seizure frequency in animal models |

| Alzheimer's Disease | Targeting A1 receptors to enhance neuroprotection | Potential cognitive improvement noted |

Pain Management

This compound has been investigated for its analgesic properties, particularly in chronic pain conditions such as neuropathic pain and hyperalgesia.

Case Study: Chronic Pain Management

Clinical trials have shown that adenosine can alleviate pain symptoms associated with conditions like fibromyalgia and complex regional pain syndrome .

| Study | Condition | Intervention | Outcome |

|---|---|---|---|

| Pain Management | Complex Regional Pain Syndrome | Adenosine administration | Significant reduction in pain levels |

作用機序

L-アスパラギン酸ナトリウムは、主にクエン酸回路(TCAサイクル)における役割を通じて効果を発揮します。これは、オキサロ酢酸に変換され、TCAサイクルの主要な中間体であり、エネルギー産生を促進します。 さらに、これは、他のアミノ酸、ヌクレオチド、神経伝達物質の合成の前駆体として作用します . 分子標的は、TCAサイクルとアミノ酸代謝に関与する酵素です .

類似化合物との比較

Key Structural Features :

- Molecular Formula : C₁₀H₁₄N₅O₆PF (inferred from AMP structure and fluorine substitution).

- Molecular Weight : ~346.2 g/mol (slightly higher than AMP due to fluorine's atomic mass).

- Functional Group: Monofluorophosphate (PO₃F²⁻) at the 5'-position of adenosine.

Comparative Analysis with Similar Adenosine Derivatives

Adenosine Monophosphate (AMP)

- Structure : Phosphate group (PO₄³⁻) at the 5'-position.

- Molecular Formula : C₁₀H₁₄N₅O₇P; Molecular Weight : 347.22 g/mol .

- Key Differences :

Adenosine Diphosphate (ADP)

- Structure : Two phosphate groups (pyrophosphate linkage: P-O-P).

- Molecular Formula : C₁₀H₁₅N₅O₁₀P₂; Molecular Weight : 427.20 g/mol .

- Key Differences :

Cyclic Adenosine Monophosphate (cAMP)

- Structure : Cyclic ester bond between 3'- and 5'-phosphate groups.

- Molecular Formula : C₁₀H₁₂N₅O₆P; Molecular Weight : 329.21 g/mol .

- Key Differences :

Adenosine Phosphite and Phosphate Derivatives

- Phosphite (HPO₃³⁻) vs. Phosphate (PO₄³⁻): Phosphite derivatives (e.g., 5'-adenosine phosphite) are less oxidized and more reactive than phosphate or fluorophosphate groups. AMP-F’s fluorophosphate exhibits intermediate electronegativity between phosphite and phosphate, influencing nucleophilic substitution rates .

Isomeric Forms (2'-AMP, 3'-AMP)

- Structural Variance : Phosphate group position (2' or 3' vs. 5' in AMP-F).

- Functional Impact :

Pharmacological and Biochemical Implications

- Enzyme Inhibition: AMP-F acts as a phosphatase inhibitor due to its non-cleavable fluorophosphate group .

- Therapeutic Potential: Fluorination improves metabolic stability, making AMP-F a candidate for drug delivery systems targeting nucleotide-dependent pathways .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Property |

|---|---|---|---|---|

| Adenosine Monophosphofluoridate | C₁₀H₁₄N₅O₆PF | ~346.2 | 5'-PO₃F²⁻ | Hydrolysis-resistant |

| AMP | C₁₀H₁₄N₅O₇P | 347.22 | 5'-PO₄³⁻ | Labile to phosphatases |

| ADP | C₁₀H₁₅N₅O₁₀P₂ | 427.20 | 5'-P-O-P | Energy transfer mediator |

| cAMP | C₁₀H₁₂N₅O₆P | 329.21 | 3',5'-cyclic PO₄³⁻ | Secondary messenger |

Table 2: Stability and Reactivity

| Compound | Hydrolysis Half-Life (pH 7.4) | Enzymatic Susceptibility | Electronegativity (Pauling Scale) |

|---|---|---|---|

| AMP-F | >24 hours | Low (phosphatase-resistant) | 3.98 (P-F bond) |

| AMP | ~1 hour | High | 3.44 (P-O bond) |

| ADP | <30 minutes | High (pyrophosphatases) | 3.44 (P-O bond) |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the structural integrity of adenosine monophosphofluoridate in experimental settings?

- Methodological Answer : Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm fluorophosphorylation sites and purity. Mass spectrometry (MS) ensures accurate molecular weight determination. For phosphate-specific analysis, colorimetric assays using ammonium molybdate or 1,2,4-aminonaphtholsulfonic acid (as described in phosphate quantification protocols) can validate phosphate-fluorine bonding integrity .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 4–9) at controlled temperatures (4°C, 25°C, 37°C). Degradation kinetics can be monitored via high-performance liquid chromatography (HPLC) paired with UV-Vis or fluorescence detection. Comparative studies with structurally similar fluorinated organophosphates (e.g., perfluorooctanesulfonates) may provide mechanistic insights into hydrolysis pathways .

Q. What enzymatic pathways are most likely to interact with this compound, and how can these interactions be assayed?

- Methodological Answer : Enzymes like adenosine kinase or AMP deaminase (which process adenosine derivatives) are primary candidates. Kinetic assays using fluorometric substrates or radiolabeled ATP can quantify inhibition/activation effects. For example, AMP deaminase activity can be measured via spectrophotometric detection of inosinic acid production at 265 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific metabolic rates or fluorinated compound uptake efficiency. Standardized protocols for cell culture conditions (e.g., media composition, passage number) and dose-response normalization (e.g., protein content or cell count) are critical. Meta-analyses of class-level data (e.g., fluorinated nucleotides) and supplemental literature reviews on transporter expression profiles can contextualize findings .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other nucleotide analogs?

- Methodological Answer : Isobolographic analysis or combination index (CI) methods are robust for quantifying synergy. Fixed-ratio dilution assays across multiple concentrations, paired with computational modeling (e.g., CompuSyn software), can differentiate additive, synergistic, or antagonistic effects. Controls should include single-agent dose curves and vehicle-treated samples .

Q. What mechanisms underlie this compound’s reported cytotoxicity in specific tissue models?

- Methodological Answer : Toxicity profiling requires in vitro models (e.g., primary hepatocytes or renal proximal tubule cells) to assess mitochondrial dysfunction (via JC-1 staining for membrane potential) or oxidative stress (via glutathione depletion assays). Comparative in vivo studies using knockout models (e.g., adenosine receptor-deficient mice) can isolate receptor-mediated vs. metabolic toxicity pathways .

Q. How can high-throughput screening (HTS) platforms be adapted to study this compound’s kinase inhibition profiles?

- Methodological Answer : HTS assays using recombinant kinase panels (e.g., Eurofins KinaseProfiler) with ATP-competitive luminescent endpoints (e.g., ADP-Glo™) are effective. Dose-response curves (1 nM–100 µM) and Z’-factor validation ensure assay robustness. Counter-screening against fluorinated nucleotide analogs controls for off-target effects .

Q. Data Analysis and Presentation Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) calculate EC₅₀/IC₅₀ values. Outlier detection (e.g., Grubbs’ test) and heterogeneity adjustments (e.g., mixed-effects models) improve reproducibility. Raw data should be archived in appendices, while processed data (normalized to controls) are presented in main figures .

Q. How should researchers address variability in fluorinated compound quantification across spectroscopic techniques?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。